molecular formula C11H13NO2 B1656972 (5S,6S)-5-methyl-6-phenylmorpholin-3-one CAS No. 5493-94-7

(5S,6S)-5-methyl-6-phenylmorpholin-3-one

Cat. No. B1656972
CAS RN: 5493-94-7
M. Wt: 191.23 g/mol
InChI Key: UJEPHPADGSWWRM-GZMMTYOYSA-N
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Description

“(5S,6S)-5-methyl-6-phenylmorpholin-3-one” is a chemical compound with the molecular formula C11H13NO2 . It is a versatile material used in scientific research. Its unique structure allows for diverse applications, ranging from catalysis to drug discovery.


Molecular Structure Analysis

The molecular structure of “(5S,6S)-5-methyl-6-phenylmorpholin-3-one” is defined by its molecular formula, C11H13NO2 . For a more detailed analysis of its structure, you may want to refer to resources like PubChem or other chemical databases.


Physical And Chemical Properties Analysis

“(5S,6S)-5-methyl-6-phenylmorpholin-3-one” has a molecular weight of 191.23 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . Its exact mass and monoisotopic mass are 191.094628657 g/mol . It has a topological polar surface area of 38.3 Ų and a complexity of 211 .

Scientific Research Applications

  • Anticancer and Antibacterial Applications :

    • A study focused on the eco-sustainable synthesis of derivatives related to 2-phenyl 1,3-benzodioxole, including compounds similar to (5S,6S)-5-methyl-6-phenylmorpholin-3-one, highlighted their potential as anticancer and antibacterial agents. The research emphasized the importance of synthesizing such compounds in an eco-friendly manner while ensuring enhanced activity against cancer and bacterial cells (Gupta et al., 2016).
  • Chiral Iminium Species in Chemical Synthesis :

    • Another study investigated the asymmetry in the boronic acid Mannich reaction, particularly focusing on chiral iminium species derived from aldehydes and compounds like (S)-5-Phenylmorpholin-2-one. This research contributes to understanding the stereochemical aspects of reactions involving such compounds (Harwood et al., 1996).
  • Narcotic Receptor Mediated Phenomena :

    • In the field of pharmacology, a study explored the synthesis of epoxy 5-phenylmorphans, closely related to (5S,6S)-5-methyl-6-phenylmorpholin-3-one, to determine their binding and activity at opioid receptors. This research is significant for understanding the conformational requirements of such molecules for opioid receptor interaction (Linders et al., 2003).
  • DNA Binding and Biological Activity :

    • A study on platinum(II) complexes incorporating methylated derivatives of phenanthrolines, closely related to (5S,6S)-5-methyl-6-phenylmorpholin-3-one, examined their DNA binding properties and biological activity. This research is crucial for understanding how molecular structure influences biological activity, especially in the context of anticancer treatments (Brodie et al., 2004).

Safety And Hazards

For safety and hazard information, it’s best to refer to resources like PubChem or MSDS provided by the supplier. Unfortunately, the search results do not provide specific safety and hazard information for “(5S,6S)-5-methyl-6-phenylmorpholin-3-one”.

properties

IUPAC Name

(5S,6S)-5-methyl-6-phenylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8-11(14-7-10(13)12-8)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEPHPADGSWWRM-GZMMTYOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](OCC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5S,6S)-5-methyl-6-phenylmorpholin-3-one

CAS RN

5493-94-7
Record name Fenmetramide, trans-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005493947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FENMETRAMIDE, TRANS-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP04L9T248
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.